molecular formula C9H8F3NO B8013470 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-

Cat. No.: B8013470
M. Wt: 203.16 g/mol
InChI Key: LGSACHBMAMCNHB-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoromethoxy group attached to the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-7-6(8)4-5-13-7/h1-3,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSACHBMAMCNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the trifluoromethoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- can be compared with other indole derivatives, such as:

The presence of the trifluoromethoxy group in 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- makes it unique, as it can significantly alter the compound’s chemical and biological properties, leading to different applications and effects.

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